molecular formula C17H18N6OS B2532181 N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-98-6

N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2532181
CAS No.: 868969-98-6
M. Wt: 354.43
InChI Key: JDLPOYLLSVUHIE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group, a pyridinyl group, and a triazolopyridazine moiety, makes it an interesting subject for scientific research.

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of enzymes, leading to their inhibition. This binding is facilitated by the triazolopyridazine moiety, which interacts with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been observed to change over time . The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is involved in several metabolic pathways . It interacts with enzymes such as carbonic anhydrase and cholinesterase, influencing their activity and thereby affecting the overall metabolic flux. The compound can also alter metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is critical for its activity . The compound is directed to specific compartments within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridinyl hydrazine derivative, which is then reacted with a suitable nitrile to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are studied for their potential as kinase inhibitors.

    1,2,4-Triazolo[1,5-c]pyrimidines: These compounds are known for their anticancer and antimicrobial properties.

Uniqueness

N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets

Properties

IUPAC Name

N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-15(19-13-3-1-2-4-13)11-25-16-6-5-14-20-21-17(23(14)22-16)12-7-9-18-10-8-12/h5-10,13H,1-4,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPOYLLSVUHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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